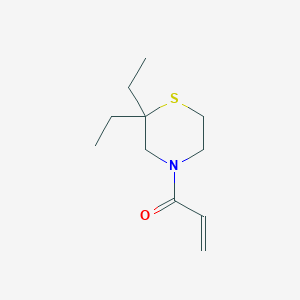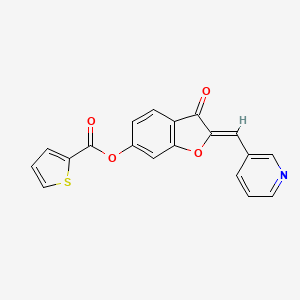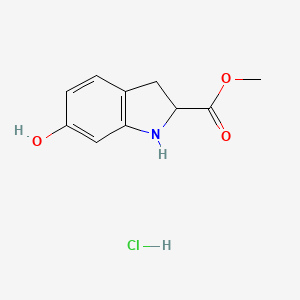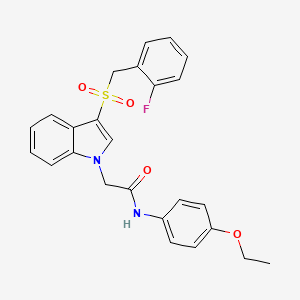![molecular formula C22H17NO3 B2581706 6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione CAS No. 124214-25-1](/img/structure/B2581706.png)
6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
Overview
Description
6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a heterocyclic compound that belongs to the class of azepines Azepines are seven-membered nitrogen-containing rings that have significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione can be achieved through various synthetic routes. One common method involves the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . This reaction typically requires the use of lithiated allenes or alkynes and isothiocyanates as reagents. The reaction conditions often involve refluxing in xylene or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepine derivatives.
Scientific Research Applications
6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in the treatment of psychiatric disorders, epilepsy, and cancer.
Industry: Utilized as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with various molecular targets and pathways. The compound is known to modulate the activity of sodium channels, which plays a crucial role in its anticonvulsant and analgesic effects . Additionally, it may interact with other receptors and enzymes, contributing to its diverse pharmacological activities.
Comparison with Similar Compounds
6-(4-ethoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione can be compared with other azepine derivatives, such as:
Carbamazepine: A well-known anticonvulsant and mood-stabilizing drug.
Oxcarbazepine: A derivative of carbamazepine with improved pharmacokinetic properties.
Dibenz[b,f]azepine: Another azepine derivative with similar structural features.
These compounds share similar core structures but differ in their substituents and specific pharmacological activities
Properties
IUPAC Name |
6-(4-ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-2-26-16-13-11-15(12-14-16)23-21(24)19-9-5-3-7-17(19)18-8-4-6-10-20(18)22(23)25/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPVPSVXDPDUOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323653 | |
| Record name | 6-(4-ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660193 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
124214-25-1 | |
| Record name | 6-(4-ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2581630.png)


![2,4-Dichloro-5-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid](/img/structure/B2581634.png)
![N-[(furan-2-yl)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2581635.png)
![3-(2-chlorobenzyl)-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581640.png)
![methyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2581641.png)
![9-Ethoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid](/img/structure/B2581642.png)
![2-(2-methylbenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2581644.png)
